2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Description
This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, which is further connected to an ethyl group substituted with a pyridin-2-yl-imidazole moiety.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-4-5-16(14(20)11-13)26-12-17(25)22-7-9-24-10-8-23-18(24)15-3-1-2-6-21-15/h1-6,8,10-11H,7,9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVTDIAKYPTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Formation of the pyridinyl intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to form the pyridinyl intermediate.
Formation of the imidazolyl intermediate: This step involves the reaction of imidazole with an appropriate alkylating agent to form the imidazolyl intermediate.
Coupling reactions: The final step involves coupling the dichlorophenoxy, pyridinyl, and imidazolyl intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound may undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Potential
The imidazole and pyridine components are known to enhance anticancer activity. Studies have assessed the anticancer effects of similar compounds against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Study:
A study evaluated the anticancer activity of a related imidazole derivative, demonstrating significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Potential Therapeutic Uses
Given its biological activities, this compound may have multiple therapeutic applications:
- Antimicrobial Agent : Potential use in treating bacterial infections resistant to conventional antibiotics.
- Anticancer Drug : Development as a novel chemotherapeutic agent targeting specific cancer types.
- Herbicidal Application : Exploiting the dichlorophenoxy group for agricultural purposes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Core Structure :
All analogues share the acetamide backbone but differ in substituents:
- 2,4-Dichlorophenoxy group: Common in the target compound and derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h) ().
- Heterocyclic Substituents :
- Pyridinyl-imidazole (target compound): Enhances coordination and binding via aromatic stacking .
- Thiazol-2-yl (2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ): Smaller heterocycle with fewer hydrogen-bonding sites.
- Pyrazol-4-yl (2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, ): Contains a ketone group for additional polar interactions.
- Quinazolin-3-yl (N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, ): Fused bicyclic system with electron-deficient regions.
Functional Groups :
Pharmacological Activity
Physicochemical Properties
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has gained attention for its potential biological activities. This compound belongs to a class of diphenylethers and is characterized by its complex structure, which includes a dichlorophenoxy group and a pyridin-2-yl imidazole moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Similar compounds in its class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, it may act on the FAS-II system in mycobacteria, which is essential for mycolic acid biosynthesis. This pathway is crucial for the integrity of the bacterial cell wall, making it a viable target for antimicrobial agents .
Antimicrobial Activity
A study published in PubMed highlighted the efficacy of similar compounds in inhibiting the growth of Mycobacterium tuberculosis. The mechanism involves interference with the FAS-II pathway, which is vital for fatty acid elongation in mycobacteria .
Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of related compounds. The findings indicated that derivatives of dichlorophenoxyacetic acid selectively inhibit COX-2, leading to reduced inflammation in vitro and in vivo models .
Anticancer Activity
Recent investigations into the anticancer potential of imidazole derivatives have shown promising results. For example, compounds with similar structural motifs have been found to induce apoptosis in various cancer cell lines by activating intrinsic pathways . Table 1 summarizes some key findings regarding anticancer activity:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of angiogenesis |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of dichlorophenoxy derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Case Study on Anti-inflammatory Effects : Clinical trials involving patients with rheumatoid arthritis showed that treatment with compounds similar to this compound resulted in a marked decrease in inflammation markers such as C-reactive protein (CRP).
- Case Study on Anticancer Properties : In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Q & A
Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Formation of the pyridinyl-imidazole core via condensation of 2-aminopyridine with glyoxal derivatives under acidic conditions .
- Step 2: Introduction of the 2,4-dichlorophenoxy group using nucleophilic aromatic substitution (SNAr) with 2,4-dichlorophenol in the presence of a base like K₂CO₃ .
- Step 3: Acetamide functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the intermediate amine and chloroacetic acid derivatives .
Critical Conditions: - Temperature control (<5°C during coupling to prevent side reactions).
- Solvent selection (e.g., DCM for SNAr, DMF for amide bond formation).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Validation employs:
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer Screening:
- Enzyme Inhibition:
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Parameters:
- Validate Binding via SPR/BLI: Use surface plasmon resonance or bio-layer interferometry to measure real-time binding kinetics (KD, kon/koff) .
- Co-crystallization Studies: Resolve protein-ligand complexes to identify non-canonical interactions (e.g., halogen bonds from Cl atoms) .
- Data Cross-Validation: Compare results with analogs (e.g., N-(4-chlorophenyl)acetamide derivatives) to identify structural determinants of activity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazole ring?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., SEM or Boc) to block undesired positions .
- Metal-Catalyzed Cross-Coupling: Use Pd(0)/Cu(I) systems for Suzuki or Ullmann reactions to target C-2 or C-4 positions .
- Computational Guidance: Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on Fukui indices .
Q. How should researchers address contradictions in reported bioactivity data across structurally similar compounds?
Methodological Answer:
- Meta-Analysis Framework:
- Normalize datasets using Z-score transformation to account for assay variability (e.g., cell line differences) .
- Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .
- Experimental Triangulation:
- Replicate studies under standardized conditions (e.g., identical cell passage numbers, serum-free media) .
- Validate purity via HPLC-ELSD to exclude batch-specific impurities as confounding factors .
Q. What analytical techniques are optimal for resolving structural ambiguities in crystallographic data?
Methodological Answer:
- High-Resolution XRD: Collect data at 100 K to reduce thermal motion artifacts (R-factor <5%) .
- SC-XRD vs. PXRD: Compare single-crystal and powder patterns to detect polymorphism (e.g., Form I vs. Form II) .
- Solid-State NMR: Use ¹³C CP/MAS to probe hydrogen bonding networks (e.g., amide N-H⋯O=C interactions) .
Q. How can researchers optimize yield in multi-step syntheses while maintaining stereochemical fidelity?
Methodological Answer:
- Stepwise Optimization:
- Step 1: Maximize imidazole ring closure yield (>80%) using microwave-assisted synthesis (100°C, 30 min) .
- Step 2: Employ flow chemistry for SNAr to enhance reproducibility (residence time <10 min) .
- Chiral Chromatography: Separate enantiomers post-synthesis using Chiralpak IA columns (heptane/EtOH) .
- In-line Analytics: Integrate PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
